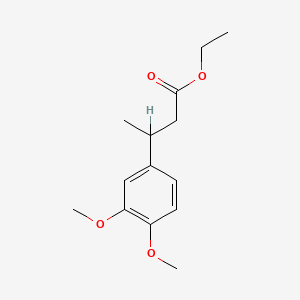
Ethyl beta-(3,4-dimethoxyphenyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl beta-(3,4-dimethoxyphenyl)butyrate is an organic compound with the molecular formula C13H18O4 It is a derivative of butyric acid and features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-(3,4-dimethoxyphenyl)butyrate typically involves the esterification of beta-(3,4-dimethoxyphenyl)butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
C6H3(OCH3)2CH2CH2COOH+C2H5OH→C6H3(OCH3)2CH2CH2COOC2H5+H2O
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl beta-(3,4-dimethoxyphenyl)butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of beta-(3,4-dimethoxyphenyl)butyric acid.
Reduction: Formation of ethyl beta-(3,4-dimethoxyphenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl beta-(3,4-dimethoxyphenyl)butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and oxidative stress-related conditions.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ethyl beta-(3,4-dimethoxyphenyl)butyrate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to biological targets. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Ethyl beta-(3,4-dimethoxyphenyl)butyrate can be compared with other similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with a shorter carbon chain.
3,4-Dimethoxyphenylacetic acid: Lacks the ester group, making it less lipophilic.
3,4-Dimethoxybenzyl alcohol: Contains an alcohol group instead of an ester, affecting its reactivity and solubility.
Uniqueness: this compound’s unique combination of a butyrate ester and methoxy-substituted phenyl ring provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
73826-24-1 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
ethyl 3-(3,4-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C14H20O4/c1-5-18-14(15)8-10(2)11-6-7-12(16-3)13(9-11)17-4/h6-7,9-10H,5,8H2,1-4H3 |
Clave InChI |
LZZJSYNMSVCMEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


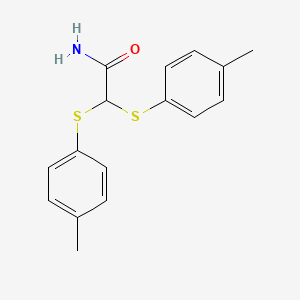
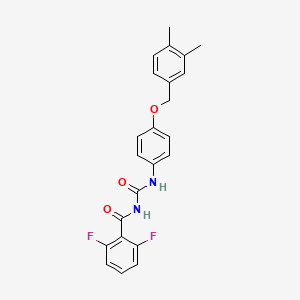
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
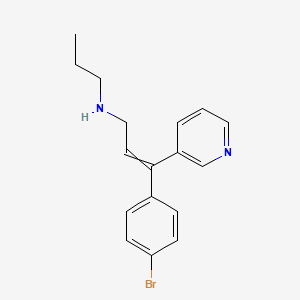
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
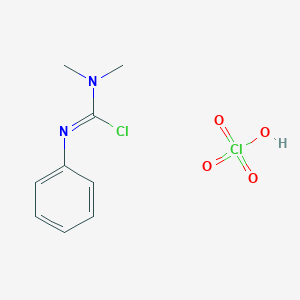


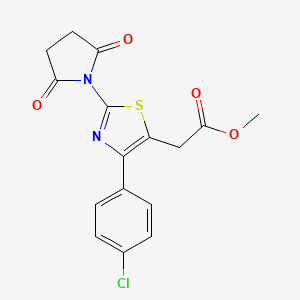
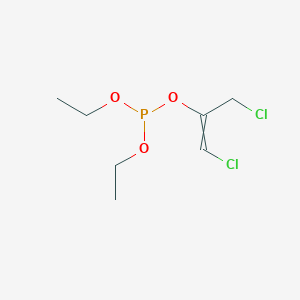



![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
